5-bromo-4-ethyl-3H-2-benzofuran-1-one
Overview
Description
5-bromo-4-ethyl-3H-2-benzofuran-1-one: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-ethyl-3H-2-benzofuran-1-one typically involves the bromination of a suitable benzofuran precursor. One common method is the bromination of 4-ethyl-2-benzofuran-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-4-ethyl-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction Reactions: Reduction of the carbonyl group in this compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Oxidized benzofuran derivatives with potential biological activities.
Reduction Products: Alcohol derivatives of benzofuran.
Scientific Research Applications
Chemistry: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-bromo-4-ethyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-bromo-3-methyl-3H-2-benzofuran-1-one
- 5-bromo-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one
- 5-phenyl-1-benzofuran-2-yl derivatives
Comparison: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-4-ethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
FFHFVVRWSDKIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1COC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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